N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and the oxamide group. The furan and thiophene rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often contributes to the stability and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromatic rings and the oxamide group. For example, it might have a relatively high melting point due to the strong intermolecular forces between the polar oxamide groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-20-6-1-2-8-25(20)18-5-3-4-17(11-18)24-22(28)21(27)23-12-19-10-16(14-30-19)15-7-9-29-13-15/h3-5,7,9-11,13-14H,1-2,6,8,12H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRXSMJRNKXVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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